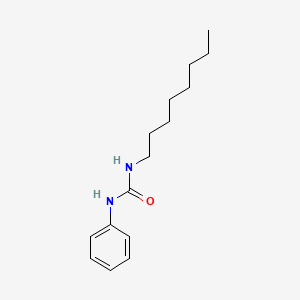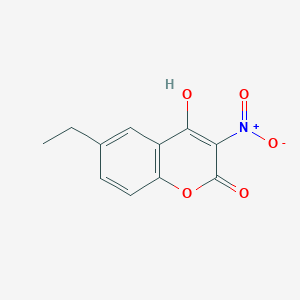
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro-
描述
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the benzopyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- can be achieved through various synthetic routes. One common method involves the condensation of ethyl salicylate with nitroacetophenone under basic conditions, followed by cyclization to form the benzopyran ring. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Friedel-Crafts alkylation or acylation reactions using appropriate catalysts.
Major Products Formed
Oxidation: Formation of 6-ethyl-4-oxo-3-nitro-2H-1-benzopyran-2-one.
Reduction: Formation of 6-ethyl-4-hydroxy-3-amino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
科学研究应用
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity. The compound may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Methylcoumarin: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxycoumarin: Lacks the nitro and ethyl groups but shares the hydroxyl group at the 4th position.
7-Methoxycoumarin: Contains a methoxy group at the 7th position instead of the nitro group.
Uniqueness
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- is unique due to the combination of its ethyl, hydroxyl, and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
属性
CAS 编号 |
55005-19-1 |
|---|---|
分子式 |
C11H9NO5 |
分子量 |
235.19 g/mol |
IUPAC 名称 |
6-ethyl-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-2-6-3-4-8-7(5-6)10(13)9(12(15)16)11(14)17-8/h3-5,13H,2H2,1H3 |
InChI 键 |
UAADZDHLBGXZJC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
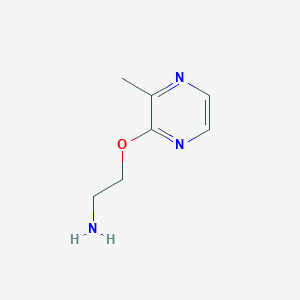
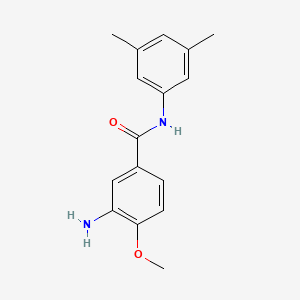
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2H-tetrazole](/img/structure/B8643603.png)
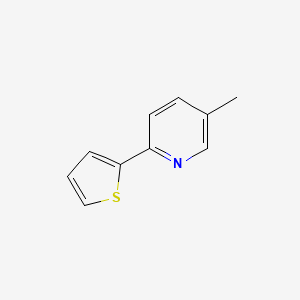
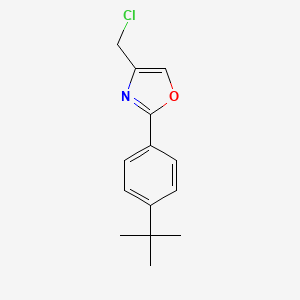
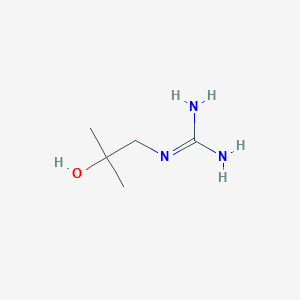
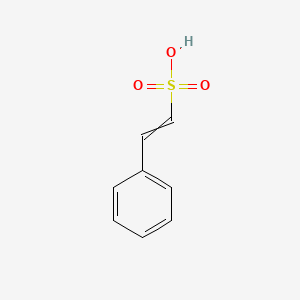
![5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B8643645.png)
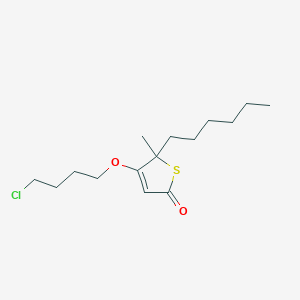
![8-bromo-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8643656.png)
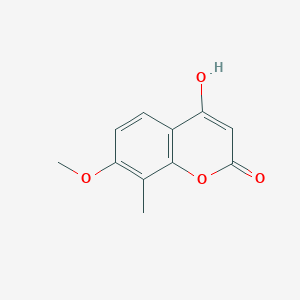
![1-Isopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8643672.png)
![(1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8643679.png)
